molecular formula C12H14N2O2 B2557585 methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate CAS No. 1513140-00-5

methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate

Cat. No.: B2557585
CAS No.: 1513140-00-5
M. Wt: 218.256
InChI Key: SRGMJYPQIPUYQY-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate is a chemical compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a methyl ester group at the 7th position and an isopropyl group at the 2nd position of the benzodiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with isopropyl bromide to form the intermediate, which is then cyclized with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete cyclization and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated benzodiazole derivatives.

Scientific Research Applications

Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzodiazoles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(propan-2-yl)-1H-1,3-benzoxazole-7-carboxylate: Similar structure but with an oxygen atom in place of the nitrogen in the benzodiazole ring.

    Methyl 2-(propan-2-yl)-1H-1,3-benzothiazole-7-carboxylate: Contains a sulfur atom instead of nitrogen.

Uniqueness

Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate is unique due to its specific substitution pattern and the presence of both an isopropyl group and a methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-propan-2-yl-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)11-13-9-6-4-5-8(10(9)14-11)12(15)16-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGMJYPQIPUYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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